![molecular formula C10H6Cl6 B1594563 alpha-Chlordene CAS No. 56534-02-2](/img/structure/B1594563.png)
alpha-Chlordene
Overview
Description
Alpha-Chlordene, also known as cis-Chlordane, is an organochlorine insecticide . It is a thick, odorless, amber liquid with a molecular formula of C10H6Cl8 . It was used extensively in agriculture from the mid-1940s through the mid-’60s and was also used for termite treatment in buildings .
Synthesis Analysis
Chlordane is made by the chlorination of chlordene (hexachlorotetrahydromethanoindene), a cyclodiene having the molecular formula C10H6Cl6 . The commercial insecticide contains 60 to 75 percent chlordane, a chlorinated cyclodiene that is the principal isomer formed in the preparation of the insecticide .Molecular Structure Analysis
This compound has a molecular weight of 338.873 and its structure includes 24 bonds; 18 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 2 seven-membered ring(s), 1 eight-membered ring(s), and 1 ten-membered ring(s) .Physical And Chemical Properties Analysis
This compound is a white powder or a colorless to amber/brown viscous liquid . It has a density of 1.8±0.1 g/cm3, a boiling point of 424.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Atmospheric Deposition and Fate in Ecosystems
Research by Hageman et al. (2006) in "Environmental Science & Technology" explored the atmospheric deposition and fate of semi-volatile organic compounds, including historic-use pesticides like alpha-hexachlorocyclohexane, chlordane, and others, in the U.S. National Parks. This study is vital for understanding the distribution and impact of such pesticides in various ecosystems (Hageman et al., 2006).
Global Monitoring of Persistent Organic Pollutants
Harner et al. (2006) conducted a global study using polyurethane foam (PUF) disk passive air samplers to monitor persistent organic pollutants (POPs), including chlordane. This research is significant for understanding the global distribution and concentration levels of such pollutants in the atmosphere (Harner et al., 2006).
Air-Water Gas Exchange Studies
Qiu et al. (2008), in "Environmental Science & Technology," investigated the air-water gas exchange of organochlorine pesticides, including chlordane, in Taihu Lake, China. This study provides insights into the environmental behaviors and sources of OCPs in specific regions (Qiu et al., 2008).
Atmospheric Transport of Pesticides
Primbs et al. (2008), also in "Environmental Science & Technology," explored the atmospheric transport of historic and current-use pesticides, including chlordane, in the Western United States. Their research highlights the impact of regional and trans-Pacific air masses on pesticide concentrations (Primbs et al., 2008).
Contamination in Urban and Industrial Areas
Research by Zhang et al. (2008) in "Chemosphere" examined organochlorine pesticides' contamination in soils from pesticide factories in Southeast China, including chlordane. This study is crucial for understanding soil contamination levels and the need for remediation technologies in these areas (Zhang et al., 2008).
Mechanism of Action
Target of Action
Alpha-Chlordene, also known as cis-chlordane, is an organochlorine compound that was primarily used as a pesticide . The primary targets of this compound are the nerve cell membranes . It alters the electrophysiological and associated enzymatic properties of these membranes, causing changes in the kinetics of sodium (Na+) and potassium (K+) ion flow through the membrane .
Mode of Action
This compound interacts with its targets, the nerve cell membranes, by altering their electrophysiological properties . This interaction results in a change in the kinetics of Na+ and K+ ion flow through the membrane . Disturbances of calcium transport or Ca+2-ATPase activity may also be involved .
Biochemical Pathways
It is known that the compound’s interaction with nerve cell membranes and its effect on ion flow can lead to downstream effects such as neurological symptoms .
Pharmacokinetics
It is known that the compound is resistant to degradation in the environment and in humans/animals and readily accumulates in lipids (fats) of humans and animals .
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as neurological symptoms, such as tremors and convulsions . Chronic exposure to the compound has been linked to cancers, diabetes, and neurological disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is resistant to degradation in the environment and can persist in soil for a long time . It can also accumulate in high-fat foods such as meat, fish, and dairy, as it builds up in fatty tissue . Therefore, the environment plays a significant role in the exposure and effects of this compound.
properties
IUPAC Name |
(1R,4S,7S,8S,10S)-2,3,4,5,6,10-hexachlorotricyclo[5.3.0.04,8]deca-2,5-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6/c11-3-1-2-4-5(3)7(13)9(15)10(2,16)8(14)6(4)12/h2-5H,1H2/t2-,3-,4-,5-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNLXLNDMLYEEK-CWOZVJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1Cl)C(=C(C2(C(=C3Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]3[C@H]([C@H]1Cl)C(=C([C@]2(C(=C3Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912346 | |
Record name | Alpha-Chlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56534-02-2 | |
Record name | alpha-Chlordene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056534022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alpha-Chlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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